molecular formula C12H16Cl2N2O2 B3229610 1-(4-Chloro-benzyl)-piperazine-2-carboxylic acid hydrochloride CAS No. 1289384-96-8

1-(4-Chloro-benzyl)-piperazine-2-carboxylic acid hydrochloride

Cat. No.: B3229610
CAS No.: 1289384-96-8
M. Wt: 291.17 g/mol
InChI Key: FSMFSTPHIQDJRR-UHFFFAOYSA-N
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Description

1-(4-Chloro-benzyl)-piperazine-2-carboxylic acid hydrochloride (CAS: 1289384-96-8) is a piperazine derivative characterized by a chloro-substituted benzyl group at the 1-position of the piperazine ring and a carboxylic acid group at the 2-position, forming a hydrochloride salt. Its molecular formula is C₁₂H₁₆Cl₂N₂O₂, with an average molecular mass of 291.172 g/mol and a monoisotopic mass of 290.058883 g/mol . The compound has been utilized in pharmaceutical research, particularly in the synthesis of bioactive molecules, but is currently listed as discontinued by suppliers like CymitQuimica, likely due to challenges in stability or industrial scalability .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]piperazine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2.ClH/c13-10-3-1-9(2-4-10)8-15-6-5-14-7-11(15)12(16)17;/h1-4,11,14H,5-8H2,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMFSTPHIQDJRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1)C(=O)O)CC2=CC=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289384-96-8
Record name 2-Piperazinecarboxylic acid, 1-[(4-chlorophenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289384-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-benzyl)-piperazine-2-carboxylic acid hydrochloride typically involves the reaction of piperazine-2-carboxylic acid with 4-chlorobenzyl chloride under specific conditions. The reaction is usually carried out in the presence of a suitable base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process may also include purification steps to ensure the final product is of high purity. Techniques such as recrystallization or chromatography may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-benzyl)-piperazine-2-carboxylic acid hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anxiolytic and Antidepressant Properties
    • Research indicates that compounds similar to 1-(4-Chloro-benzyl)-piperazine-2-carboxylic acid hydrochloride exhibit modulatory effects on the endocannabinoid system, particularly through inhibition of fatty acid amide hydrolase (FAAH) . This inhibition leads to increased levels of endocannabinoids, which can alleviate anxiety and depressive symptoms.
  • Pain Management
    • The compound has been studied for its potential in pain management therapies. By modulating the FAAH enzyme, it may enhance analgesic effects, making it a candidate for developing new pain relief medications .
  • Neuroprotective Effects
    • Some studies suggest that piperazine derivatives possess neuroprotective properties, potentially useful in treating neurodegenerative diseases. The mechanism is believed to involve modulation of neurotransmitter systems and reduction of oxidative stress .

Case Studies

StudyFocusFindings
Study 1 Anxiolytic EffectsDemonstrated that piperazine derivatives significantly reduce anxiety-like behavior in animal models by enhancing endocannabinoid signaling .
Study 2 Pain ReliefInvestigated the analgesic properties of related compounds, revealing a dose-dependent reduction in pain response in various models .
Study 3 NeuroprotectionReported that certain piperazine derivatives protect neuronal cells from apoptosis induced by oxidative stress .

Future Research Directions

The ongoing exploration of this compound suggests several promising avenues:

  • Combination Therapies : Investigating its efficacy in combination with other pharmacological agents to enhance therapeutic outcomes for anxiety and pain.
  • Mechanistic Studies : Further elucidating the molecular pathways involved in its pharmacological effects to better understand its action and improve drug design.
  • Clinical Trials : Initiating clinical trials to assess safety, efficacy, and optimal dosing regimens in human populations.

Mechanism of Action

The mechanism by which 1-(4-Chloro-benzyl)-piperazine-2-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the activation or inhibition of certain biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives are pharmacologically significant due to their structural versatility. Below is a comparative analysis of the target compound with structurally analogous molecules:

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Average Mass (g/mol) Substituent (R Group) CAS Number Key Applications/Notes
1-(4-Chloro-benzyl)-piperazine-2-carboxylic acid hydrochloride C₁₂H₁₆Cl₂N₂O₂ 291.172 4-Chlorobenzyl 1289384-96-8 Discontinued; intermediate in drug synthesis
1-(4-Cyanobenzyl)-piperazine-2-carboxylic acid hydrochloride C₁₃H₁₆ClN₃O₂ 281.740 4-Cyanobenzyl 1353943-77-7 Higher polarity due to cyano group; used in receptor-binding studies
1-(4-Fluorobenzyl)-piperazine-2-carboxylic acid hydrochloride C₁₂H₁₆ClFN₂O₂ ~274.73 (estimated) 4-Fluorobenzyl 1289384-65-1 Enhanced metabolic stability; explored for CNS targets
1-[(4-Chlorophenyl)phenylmethyl]-4-methylpiperazine monohydrochloride C₁₈H₂₂Cl₂N₂ 345.29 Diaromatic + methyl N/A Antihistamine activity (e.g., Perazil®)

Key Comparative Insights

Substituent Effects on Bioactivity: The chloro substituent in the target compound confers moderate electronegativity, influencing receptor binding in CNS and antimicrobial targets . The fluoro derivative (CAS 1289384-65-1) may offer improved metabolic stability due to fluorine’s resistance to oxidative degradation, a trait leveraged in antipsychotic drug design .

Physicochemical Properties: The target compound’s higher molecular mass (291 vs. 281 g/mol for the cyano analog) correlates with increased van der Waals interactions, which could affect crystallization and formulation .

Synthetic Utility :

  • The target compound has been used in coupling reactions (e.g., EDC/HOBt-mediated amidation) to generate biarylalkyl carboxylic acid amides with anti-schistosomal activity .
  • In contrast, the methylpiperazine derivative (CAS 21594-77-4) is tailored for antipsychotic applications, highlighting the impact of N-alkylation on pharmacological targeting .

Biological Activity

1-(4-Chloro-benzyl)-piperazine-2-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, highlighting its interactions with neurotransmitter systems, antibacterial properties, and implications for treating various conditions.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • Molecular Formula : C12_{12}H14_{14}ClN1_{1}O2_{2}HCl
  • Molecular Weight : Approximately 291.174 g/mol

The presence of the piperazine ring, a carboxylic acid functional group, and a chlorobenzyl substituent contribute to its biological activity, particularly in pharmacology.

Neurotransmitter Interaction

This compound has shown potential interactions with key neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D2) receptors. These interactions suggest possible applications in treating psychiatric disorders such as schizophrenia and depression. The chlorobenzyl substituent enhances the compound's affinity for these receptors, which is crucial for its antipsychotic properties .

Antibacterial Properties

Recent studies have indicated that this compound exhibits notable antibacterial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth, which suggests its potential as a therapeutic agent for bacterial infections.

Case Studies and Experimental Data

Several studies have explored the pharmacological profile of this compound:

  • Binding Affinity Studies : In vitro studies demonstrated that the compound binds effectively to serotonin and dopamine receptors, with varying affinities depending on structural modifications .
  • Antibacterial Activity : The Minimum Inhibitory Concentration (MIC) values have been determined for various bacterial strains. For instance, it showed an MIC of 100 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Comparative Analysis : A comparative study involving structurally similar compounds highlighted that the presence of the 4-chlorobenzyl group significantly enhances biological activity compared to compounds lacking this substitution.
CompoundKd (µM)MIC (µg/mL)LogP
1-(4-Chloro-benzyl)-piperazine-2-carboxylic acid HCl81.3 ± 2.9>1001.59
1-(2,4-Dichloro-benzyl)-piperazine-2-carboxylic acid HCl967.1 ± 41.31002.15
1-(3-Chlorobenzyl)-piperazine-2-carboxylic acid HCl225.8 ± 2.6>1001.19

Therapeutic Applications

The biological activities of this compound position it as a candidate for several therapeutic applications:

  • Psychiatric Disorders : Given its interaction with serotonin and dopamine receptors, it may serve as a basis for developing new antipsychotic medications.
  • Antibacterial Treatments : Its efficacy against bacterial infections suggests potential use in antibiotic formulations.

Q & A

Q. What are the optimal synthetic routes for 1-(4-Chloro-benzyl)-piperazine-2-carboxylic acid hydrochloride, and how can reaction yields be maximized?

  • Methodological Answer : Synthesis typically involves coupling 4-chlorobenzyl chloride with a piperazine-2-carboxylic acid precursor under nucleophilic substitution conditions. Key parameters include:
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency by stabilizing intermediates .
  • Temperature Control : Reactions performed at 60–80°C minimize side-product formation while ensuring complete substitution .
  • Catalysts : Use of triethylamine or DIPEA as a base improves deprotonation and accelerates the reaction .
    Purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH gradient) yields >90% purity .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the piperazine ring (δ 2.5–3.5 ppm for N–CH₂ groups) and aromatic protons (δ 7.2–7.4 ppm for the 4-chlorobenzyl moiety) .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/0.1% TFA mobile phase) paired with ESI-MS detect impurities (<0.5%) and verify molecular ion peaks .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline forms, critical for structure-activity studies .

Q. How does solubility in aqueous and organic solvents impact experimental design?

  • Methodological Answer : The compound exhibits limited water solubility (~2 mg/mL at 25°C) due to its hydrophobic 4-chlorobenzyl group. For in vitro assays:
  • Aqueous Buffers : Use DMSO (≤1% v/v) as a co-solvent to maintain solubility without cytotoxicity .
  • Organic Phases : Ethanol or acetonitrile is preferred for kinetic studies requiring homogeneous mixtures .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

  • Methodological Answer :
  • Substituent Modulation : Replace the 4-chloro group with electron-withdrawing (e.g., nitro) or bulky groups (e.g., tert-butyl) to alter receptor binding kinetics .
  • Piperazine Ring Modifications : Introduce methyl or acetyl groups to the piperazine nitrogen to enhance metabolic stability .
  • In Silico Docking : Use AutoDock Vina to predict interactions with targets like serotonin receptors (e.g., 5-HT₁A) and prioritize analogs for synthesis .

Q. What computational strategies are effective in predicting reaction pathways for novel derivatives?

  • Methodological Answer :
  • Quantum Mechanical Calculations : DFT (B3LYP/6-31G*) models transition states and activation energies for substitution reactions .
  • Machine Learning : Train models on existing piperazine reaction datasets to predict optimal conditions (solvent, catalyst) for new analogs .
  • Retrosynthetic Analysis : Tools like Chematica identify feasible precursors and disconnections, reducing trial-and-error synthesis .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Assay Standardization : Cross-validate results using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement .
  • Purity Verification : Quantify batch-to-batch variability via LC-MS to rule out impurities (e.g., unreacted benzyl chloride) as confounding factors .
  • Meta-Analysis : Pool data from multiple studies using fixed-effects models to identify trends obscured by experimental noise .

Q. What are the critical stability considerations for long-term storage and in vitro use?

  • Methodological Answer :
  • Degradation Pathways : Hydrolysis of the piperazine ring under acidic conditions (pH < 3) or oxidation of the benzyl group at >40°C .
  • Storage Conditions : Lyophilized powder stored at -20°C in argon-filled vials retains >95% stability over 12 months .
  • In-Use Stability : Prepare fresh solutions in degassed buffers to prevent oxidation during cell-based assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chloro-benzyl)-piperazine-2-carboxylic acid hydrochloride
Reactant of Route 2
1-(4-Chloro-benzyl)-piperazine-2-carboxylic acid hydrochloride

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